Hemoglobin Geelong is a variant of human hemoglobin characterized by a specific mutation in the beta-globin chain. The mutation is denoted as β139(H17)Asn→Asp, indicating a substitution of asparagine with aspartic acid at position 139 of the beta chain. This variant is classified under abnormal hemoglobins and has been studied for its implications in hemoglobinopathies.
Hemoglobin Geelong was first identified in individuals from Australia, specifically in the Geelong region, hence its name. Research on this variant has been documented in various scientific publications, including studies focusing on its synthesis, structural properties, and clinical significance.
The synthesis of hemoglobin Geelong occurs through the standard pathway of globin synthesis but is affected by the specific mutation in the beta-globin gene. The process begins with transcription of the beta-globin gene followed by translation into the beta-globin polypeptide chain. The presence of the mutation can lead to altered ratios of globin chains and may affect the stability and functionality of the resulting hemoglobin molecule.
Hemoglobin Geelong retains a similar tetrameric structure to normal adult hemoglobin but exhibits differences due to its unique amino acid composition. Hemoglobin typically consists of two alpha and two beta chains (α2β2), with each chain containing a heme group responsible for oxygen binding.
The mechanism by which hemoglobin Geelong functions involves its ability to bind and release oxygen similarly to normal hemoglobins but may differ due to structural changes from the mutation.
Hemoglobin Geelong serves as an important subject for research into abnormal hemoglobins and their clinical implications. Understanding this variant contributes to broader studies on:
Research into variants like hemoglobin Geelong continues to inform medical practices related to blood disorders and contribute to advancements in genetic research.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 92448-22-1
CAS No.: